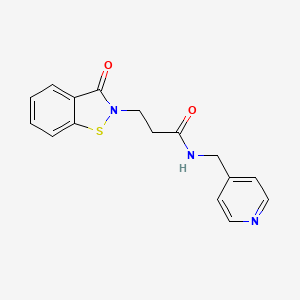
2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It is a popular research chemical that has been extensively studied for its potential applications in scientific research. TFMPP is known for its unique chemical structure, which makes it a useful tool in studying the mechanism of action of various biological processes.
作用机制
The mechanism of action of 2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate is not fully understood. However, it is believed to act as a partial agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood, cognition, and perception. 2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate has also been found to interact with other receptors, including the dopamine receptor and the adrenergic receptor.
Biochemical and Physiological Effects
2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including serotonin, dopamine, and norepinephrine. 2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate has also been found to increase heart rate, blood pressure, and body temperature, and to cause changes in mood and perception.
实验室实验的优点和局限性
2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate has several advantages as a research chemical. It is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. 2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate is also relatively stable and has a long shelf life, which makes it a useful tool for long-term studies. However, 2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate also has some limitations. It is not very selective and can interact with multiple receptors, which can make it difficult to interpret the results of experiments. Additionally, 2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate can have significant side effects, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on 2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate. One area of interest is the development of more selective compounds that target specific receptors and have fewer side effects. Another area of interest is the investigation of the potential therapeutic applications of 2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate and related compounds. 2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate has been found to have some potential as an antidepressant and anxiolytic, and further research in this area could lead to the development of new treatments for these conditions. Finally, 2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate could be used as a tool for studying the role of serotonin and other neurotransmitters in the regulation of mood, cognition, and perception.
合成方法
2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate can be synthesized using a simple and straightforward method. The synthesis involves the reaction between 2,2,2-trifluoro-1-phenylethanol and N-(4-bromophenyl)-P-methylphosphonamidic chloride in the presence of a base. The resulting product is then purified and recrystallized to obtain pure 2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate.
科学研究应用
2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate has been extensively studied for its potential applications in scientific research. It has been found to be a useful tool in studying the mechanism of action of various biological processes, including the regulation of neurotransmitters, ion channels, and receptors. 2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate has also been used to study the effects of certain drugs on the central nervous system and to investigate the potential therapeutic applications of various compounds.
属性
IUPAC Name |
4-bromo-N-[methyl-(2,2,2-trifluoro-1-phenylethoxy)phosphoryl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrF3NO2P/c1-23(21,20-13-9-7-12(16)8-10-13)22-14(15(17,18)19)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDJCLHEZVLDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(NC1=CC=C(C=C1)Br)OC(C2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrF3NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B6118111.png)
![N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B6118114.png)


![7-bromo-1-methyl-1,2,3,4-tetrahydrobenzo[b]-1,8-naphthyridin-5-amine oxalate](/img/structure/B6118135.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1H-1,2,4-triazol-5-yl)ethanamine](/img/structure/B6118141.png)
![N-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6118148.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-(1-phenylbutyl)benzamide](/img/structure/B6118158.png)
![1-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B6118163.png)

![6-methyl-2-({2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}thio)-4-pyrimidinol](/img/structure/B6118174.png)
![4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B6118178.png)

![N-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6118190.png)